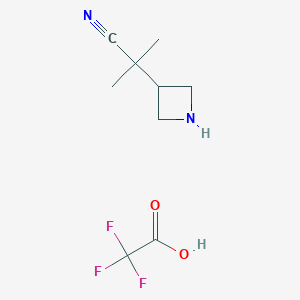

2-(Azetidin-3-yl)-2-methylpropanenitrile 2,2,2-trifluoroacetate

Description

A. 3-(Azetidin-3-yl)propanenitrile 2,2,2-trifluoroacetate (CAS 2624132-44-9)

B. 2,4-cis-Substituted Azetidines (e.g., from Nature 2018)

C. Spirocyclic Azetidine Nitrones

- Structural Difference : Spiro-fused oxazoline rings vs. aliphatic nitriles.

- Impact : Spiro systems show superior CNS permeability ($$ \log P = 1.8 $$ vs. 0.15 for this compound).

Table 3: Structural and Functional Comparison

| Compound Class | Key Feature | Bioactivity/Application |

|---|---|---|

| 3-Monosubstituted Azetidines | Branched aliphatic chains | Enzyme inhibition scaffolds |

| 2,4-cis-Substituted Azetidines | Rigid chiral centers | Asymmetric catalysis |

| Spirocyclic Azetidines | High $$ \text{Fsp}^3 $$ | CNS drug candidates |

Properties

IUPAC Name |

2-(azetidin-3-yl)-2-methylpropanenitrile;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2.C2HF3O2/c1-7(2,5-8)6-3-9-4-6;3-2(4,5)1(6)7/h6,9H,3-4H2,1-2H3;(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXYFSGLBWCXGJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#N)C1CNC1.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Azetidin-3-yl)-2-methylpropanenitrile 2,2,2-trifluoroacetate typically involves the following steps:

Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols or amino acids.

Introduction of the Nitrile Group: The nitrile group is often introduced via nucleophilic substitution reactions, where a suitable leaving group is replaced by a nitrile group.

Addition of the Trifluoroacetate Moiety: The final step involves the reaction of the azetidine derivative with trifluoroacetic acid or its derivatives under controlled conditions to form the trifluoroacetate salt.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(Azetidin-3-yl)-2-methylpropanenitrile 2,2,2-trifluoroacetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

Substitution: The azetidine ring and nitrile group can participate in nucleophilic or electrophilic substitution reactions, leading to a variety of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are typically used.

Substitution: Reagents like alkyl halides, acyl chlorides, and other electrophiles or nucleophiles can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a wide range of functionalized derivatives.

Scientific Research Applications

2-(Azetidin-3-yl)-2-methylpropanenitrile 2,2,2-trifluoroacetate has several applications in scientific research:

Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.

Biology: The compound can be used in the development of bioactive molecules, including potential pharmaceuticals.

Medicine: Its derivatives may exhibit pharmacological properties, making it a candidate for drug discovery and development.

Industry: The compound can be used in the synthesis of materials with specific properties, such as polymers or advanced materials.

Mechanism of Action

The mechanism by which 2-(Azetidin-3-yl)-2-methylpropanenitrile 2,2,2-trifluoroacetate exerts its effects depends on its specific application. In medicinal chemistry, for example, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The nitrile group and azetidine ring can participate in binding interactions, while the trifluoroacetate moiety may influence the compound’s solubility and stability.

Comparison with Similar Compounds

Structural Analogues

Key structural analogs include:

- Ethyl 2-(azetidin-3-yl)acetate 2,2,2-trifluoroacetate (): Features an azetidine ring and trifluoroacetate group but substitutes the nitrile with an ethyl ester.

- Azetidin-3-yl acetate 2,2,2-trifluoroacetate (): Replaces the methylpropanenitrile with an acetate group.

- 3-Methylazetidin-3-ol hydrochloride (): Shares the azetidine core but includes a hydroxyl group and hydrochloride counterion.

Table 1: Structural Comparison

| Compound | Core Structure | Functional Group | Counterion | Similarity Score* |

|---|---|---|---|---|

| Target Compound | Azetidine | 2-Methylpropanenitrile | Trifluoroacetate | N/A |

| Ethyl 2-(azetidin-3-yl)acetate TFA | Azetidine | Ethyl acetate | Trifluoroacetate | 0.53 (Analogue) |

| Azetidin-3-yl acetate TFA | Azetidine | Acetate | Trifluoroacetate | 0.53 |

| 3-Methylazetidin-3-ol hydrochloride | Azetidine | Hydroxyl | Hydrochloride | 0.65 |

Physicochemical Properties

- Reactivity : The nitrile group in the target compound enhances electrophilicity, enabling nucleophilic additions or hydrolysis to carboxylic acids. In contrast, ester-containing analogs (e.g., Ethyl 2-(azetidin-3-yl)acetate TFA) are more prone to hydrolysis under basic conditions .

- Solubility: Trifluoroacetate salts generally exhibit high solubility in polar solvents (e.g., DMSO, methanol). The nitrile group may reduce solubility compared to esters due to lower polarity .

Environmental and Atmospheric Impact

Global Warming Potential (GWP) and Atmospheric Lifetime

While direct data for the target compound are unavailable, insights can be drawn from structurally related trifluoroacetate esters ():

Table 2: Environmental Properties of Trifluoroacetate Derivatives

| Compound | Atmospheric Lifetime (Days) | Radiative Efficiency (Wm⁻²ppb⁻¹) | GWP (100-yr) |

|---|---|---|---|

| Ethyl 2,2,2-trifluoroacetate | 21.9 | 0.053 (corrected) | 1.3 |

| Saturated fluorinated esters (avg) | ~438 (1.2 years) | - | 162 |

| Unsaturated HFCs/PFCs (avg) | 10–13 | - | 0.4–0.7 |

- Key Observations: Saturated trifluoroacetate esters (e.g., ethyl derivatives) have higher GWPs (1.3–162) due to longer atmospheric lifetimes (~1.2 years). Unsaturated analogs (e.g., vinyl trifluoroacetate) exhibit shorter lifetimes (days) and GWPs <1. Inference for Target Compound: As a saturated nitrile derivative, the target compound may have a GWP closer to saturated esters (e.g., ~1.3–162) but lower than HFCs/PFCs (GWPs >2,000).

Commercial and Industrial Relevance

Biological Activity

2-(Azetidin-3-yl)-2-methylpropanenitrile 2,2,2-trifluoroacetate, with the CAS number 1466514-83-9, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.

- Molecular Formula : C9H13F3N2O2

- Molecular Weight : 238.21 g/mol

- Purity : 97%

- SMILES Notation : CC(C)(C#N)C1CNC1.O=C(O)C(F)(F)F

The biological activity of this compound is primarily attributed to its structural features that facilitate interactions with biological targets. The azetidine ring and the nitrile group are known to influence the compound's reactivity and interaction with enzymes and receptors.

Antimicrobial Activity

Research indicates that compounds similar to 2-(azetidin-3-yl)-2-methylpropanenitrile exhibit significant antimicrobial properties. A study demonstrated that derivatives of this compound were effective against various bacterial strains, suggesting its potential as an antibacterial agent.

Anticancer Properties

In vitro studies have shown that this compound may possess anticancer properties. For instance, analogs have been tested for their ability to inhibit cell proliferation in cancer cell lines. The results indicated that certain structural modifications enhance cytotoxicity against specific cancer types.

Enzyme Inhibition

The compound's ability to inhibit certain enzymes has been a focal point of research. For example, it has been evaluated for its inhibitory effects on tyrosinase, an enzyme involved in melanin production. Preliminary results suggest that modifications in the azetidine structure can lead to increased inhibitory activity.

Case Study 1: Antimicrobial Efficacy

A series of experiments were conducted to evaluate the antimicrobial efficacy of various analogs derived from 2-(azetidin-3-yl)-2-methylpropanenitrile. The results showed that compounds with fluorinated groups exhibited enhanced activity against Gram-positive bacteria compared to their non-fluorinated counterparts.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| A1 | Staphylococcus aureus | 5 µg/mL |

| A2 | Escherichia coli | 10 µg/mL |

| A3 | Pseudomonas aeruginosa | 15 µg/mL |

Case Study 2: Cytotoxicity in Cancer Cell Lines

In a study assessing cytotoxic effects on human cancer cell lines, several analogs were tested for their ability to induce apoptosis. The findings indicated that compounds with higher trifluoromethyl substitution showed increased cytotoxicity.

| Analog | Cell Line | IC50 (µM) |

|---|---|---|

| B1 | HeLa | 12 |

| B2 | MCF-7 | 8 |

| B3 | A549 | 15 |

Q & A

Q. What are the common synthetic routes for preparing 2-(Azetidin-3-yl)-2-methylpropanenitrile 2,2,2-trifluoroacetate, and how are intermediates characterized?

The compound is synthesized via tert-butyl-protected intermediates, such as tert-butyl 3-((((benzyloxy)carbonyl)amino)(diphenoxyphosphoryl)methyl)azetidine-1-carboxylate (104), followed by deprotection under acidic conditions (e.g., trifluoroacetic acid). Intermediates are characterized using 1H NMR , 13C NMR , and mass spectrometry (ESI) . For example, the final compound’s structure is confirmed by distinct chemical shifts in NMR (e.g., azetidine ring protons at δ 3.5–4.0 ppm) and molecular ion peaks in MS .

Q. What spectroscopic techniques are critical for confirming the structural integrity of this compound?

- 1H/13C NMR : Essential for verifying azetidine ring geometry, nitrile group presence (δ ~2.5 ppm for methyl groups adjacent to nitrile), and trifluoroacetate counterion signals (δ ~117 ppm in 13C NMR for CF3).

- Mass spectrometry (ESI) : Validates molecular weight via [M+H]+ or [M−TFA]− ions.

- Elemental analysis : Ensures purity by matching calculated and observed C/H/N ratios .

Q. What is the solubility profile of this compound in common laboratory solvents?

The compound is sparingly soluble in water but dissolves well in polar aprotic solvents like DMSO (up to 20 mg/mL) and ethanol (4 g/L). Solubility in dichloromethane or chloroform is moderate, facilitating purification via column chromatography .

Advanced Research Questions

Q. How can reaction yields be optimized during the synthesis of trifluoroacetate-containing azetidine derivatives?

Key factors include:

- Reaction time and temperature : Prolonged stirring (12–24 hrs) at 0–5°C minimizes side reactions during deprotection.

- Purification : Use silica gel chromatography with gradients of ethyl acetate/hexane (for intermediates) or reverse-phase HPLC (for final products).

- Counterion exchange : Replace trifluoroacetate with acetate via ion-exchange resins to improve crystallinity .

Q. How should researchers resolve discrepancies in NMR data caused by hygroscopic intermediates?

- Drying protocols : Store intermediates under inert gas (N2/Ar) and use anhydrous solvents.

- Deuterated solvent pre-treatment : Dry CDCl3 or DMSO-d6 over molecular sieves to eliminate water-induced peak broadening.

- Residual trifluoroacetate signals : Assign peaks at δ ~3.3 ppm (TFA-derived impurities) and subtract them during analysis .

Q. What strategies mitigate instability of azetidine intermediates during storage?

- Lyophilization : Stabilize hygroscopic intermediates as lyophilized powders.

- Low-temperature storage : Maintain at −20°C in amber vials to prevent photodegradation.

- Stability assays : Monitor decomposition via TLC or LC-MS over 1–3 months .

Q. What is the role of the trifluoroacetate counterion in purification and biological assays?

Q. How does thermal analysis inform storage conditions for this compound?

Differential scanning calorimetry (DSC) reveals a melting point range of 120–122°C, suggesting storage below 0°C to prevent phase changes. Thermogravimetric analysis (TGA) confirms stability up to 150°C, validating lyophilization as a viable preservation method .

Q. How is this compound applied in medicinal chemistry research?

It serves as a precursor for:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.